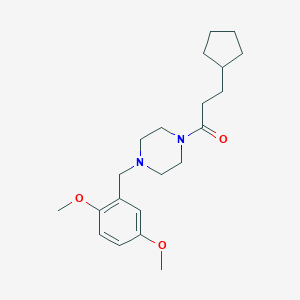
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine, also known as CPP-DP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use as a research tool in the field of neuroscience. CPP-DP is a selective and potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in various physiological and pathological processes in the brain.
Wirkmechanismus
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine acts as a non-competitive antagonist of the NMDA receptor by binding to the phencyclidine (PCP) site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. The antagonism of NMDA receptors by this compound results in a decrease in the influx of calcium ions into the neurons, which is a key event in excitotoxicity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the brain. The antagonism of NMDA receptors by this compound results in a decrease in the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. This decrease in neurotransmitter release has been shown to be effective in reducing the symptoms of various neurological disorders such as schizophrenia, depression, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine has several advantages as a research tool in the field of neuroscience. It is a selective and potent antagonist of NMDA receptors, which makes it an ideal tool to study the role of these receptors in various physiological and pathological processes in the brain. This compound is also stable and has a long half-life, which allows for prolonged experiments without the need for frequent re-administration.
However, this compound also has some limitations as a research tool. It is a synthetic compound that may have off-target effects on other receptors in the brain. Additionally, the use of this compound in animal experiments may not accurately reflect the effects of NMDA receptor antagonism in humans.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine as a research tool in the field of neuroscience. One potential direction is the development of more selective and potent NMDA receptor antagonists that can be used to study the role of these receptors in various neurological disorders. Additionally, the use of this compound in combination with other drugs may provide new insights into the treatment of neurological disorders. Finally, the development of new animal models that accurately reflect the effects of NMDA receptor antagonism in humans may provide new avenues for the development of novel therapies for neurological disorders.
Synthesemethoden
The synthesis of 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine involves the reaction between 1-(3-cyclopentylpropanoyl)piperazine and 4-(2,5-dimethoxybenzyl)chloride in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine has been widely used as a research tool to study the role of NMDA receptors in various physiological and pathological processes in the brain. The selective antagonism of NMDA receptors by this compound has been shown to be effective in attenuating excitotoxicity, which is a pathological process that occurs in many neurological disorders such as stroke, epilepsy, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C21H32N2O3 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
3-cyclopentyl-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H32N2O3/c1-25-19-8-9-20(26-2)18(15-19)16-22-11-13-23(14-12-22)21(24)10-7-17-5-3-4-6-17/h8-9,15,17H,3-7,10-14,16H2,1-2H3 |
InChI-Schlüssel |
HQMCPINMSCABEL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)CCC3CCCC3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)CCC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
